(2R)-3-Ethyl-4-methylpentan-2-amine
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Overview
Description
(2R)-3-Ethyl-4-methylpentan-2-amine, also known as ephedrine, is a naturally occurring alkaloid that is found in various plants, including the Ephedra species. Ephedrine has been used for centuries in traditional medicine for its stimulant and decongestant properties. In recent years, ephedrine has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Ephedrine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by binding to and activating beta-adrenergic receptors, which leads to the release of norepinephrine and epinephrine. This results in increased heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
Ephedrine has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and epinephrine, leading to increased alertness and energy. It also increases metabolic rate, which can aid in weight loss. Additionally, (2R)-3-Ethyl-4-methylpentan-2-amine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of asthma and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-3-Ethyl-4-methylpentan-2-amine in lab experiments is its well-established mechanism of action. It is also readily available and relatively inexpensive. However, (2R)-3-Ethyl-4-methylpentan-2-amine has limited solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on (2R)-3-Ethyl-4-methylpentan-2-amine. One area of interest is its potential use as a cognitive enhancer. Studies have shown that (2R)-3-Ethyl-4-methylpentan-2-amine can improve cognitive performance, but more research is needed to fully understand its effects. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is ongoing research into the development of new synthetic analogs of (2R)-3-Ethyl-4-methylpentan-2-amine with improved pharmacological properties.
Synthesis Methods
Ephedrine can be synthesized from the precursor molecule phenylpropanolamine through a series of chemical reactions. The synthesis process involves the reduction of the ketone group in phenylpropanolamine to form (2R)-3-Ethyl-4-methylpentan-2-amine.
Scientific Research Applications
Ephedrine has been studied extensively for its potential therapeutic applications, including its use as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has also been investigated for its potential use in weight loss and as a cognitive enhancer.
properties
IUPAC Name |
(2R)-3-ethyl-4-methylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6(2)3)7(4)9/h6-8H,5,9H2,1-4H3/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROPQIFJUJTNPJ-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@@H](C)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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